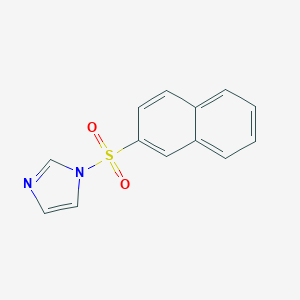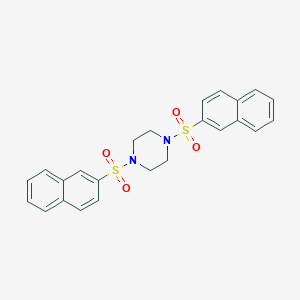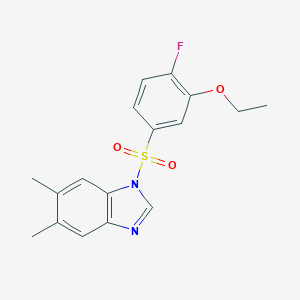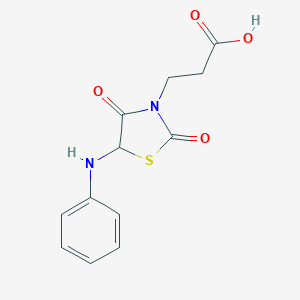![molecular formula C29H20O B246427 1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one is a complex organic compound with the molecular formula C29H20O It is a cyclic ketone, characterized by its unique structure that includes a cyclopenta[l]phenanthrene core with two phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a cyclopentadiene intermediate, followed by a series of condensation and cyclization reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and available resources .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule, replacing hydrogen atoms or other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding molecular interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which 1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one
- 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Uniqueness
1,3-Diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C29H20O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C29H20O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18,25-26H |
InChI Key |
AGWYEPSKPQEXTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
![ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B246360.png)




![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
